molecular formula C13H15N B3242319 (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 150851-98-2

(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B3242319
CAS No.: 150851-98-2
M. Wt: 185.26 g/mol
InChI Key: LXICLGVNNWLLTE-OLZOCXBDSA-N
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Description

(1R,4S)-2-benzyl-2-azabicyclo[221]hept-5-ene is a bicyclic compound that features a benzyl group attached to a nitrogen atom within a bicyclo[221]heptene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic framework, often derived from norbornene or similar bicyclic compounds.

    Cyclization: The final step involves the cyclization of the intermediate to form the desired bicyclic structure. This can be achieved through various cyclization reactions, depending on the specific starting materials and conditions used.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance the efficiency of the benzylation and cyclization steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-2-phenyl-2-azabicyclo[2.2.1]hept-5-ene: Similar structure with a phenyl group instead of a benzyl group.

    (1R,4S)-2-methyl-2-azabicyclo[2.2.1]hept-5-ene: Features a methyl group instead of a benzyl group.

Uniqueness

(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene is unique due to its specific structural configuration and the presence of the benzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(14)8-12/h1-7,12-13H,8-10H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXICLGVNNWLLTE-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN([C@H]1C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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